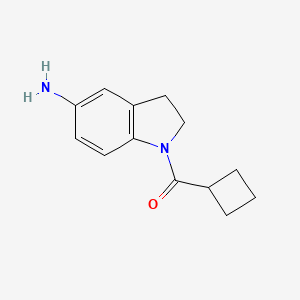

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Description

Properties

IUPAC Name |

(5-amino-2,3-dihydroindol-1-yl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-1-3-9/h4-5,8-9H,1-3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGBFBASIMUYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Cyclobutanecarbonyl Group

The cyclobutanecarbonyl moiety is typically introduced via acylation reactions . The process involves reacting the indole core with cyclobutanecarbonyl chloride (or an equivalent acyl chloride) in the presence of a base such as pyridine or triethylamine, which acts as both a solvent and a proton scavenger.

Indole derivative + Cyclobutanecarbonyl chloride → Acylated indole

- Solvent: Organic solvents like dichloromethane or tetrahydrofuran (THF)

- Base: Pyridine or triethylamine

- Temperature: Typically 0°C to room temperature to control reactivity

- The acylation step is crucial for selectively functionalizing the nitrogen atom of the indole ring, leading to N-cyclobutanecarbonyl indole intermediates.

Reduction and Amination at the 5-Position

The final step involves the functionalization at the 5-position of the indole ring:

- Reduction: If necessary, the intermediate may be reduced using reagents like lithium aluminum hydride (LiAlH₄) to modify the oxidation state or facilitate subsequent amination.

- Amination: The introduction of the amino group at the 5-position can be achieved through nucleophilic substitution or via directed lithiation followed by amination.

- Directed Lithiation: Treatment of the acylated indole with a strong base such as n-butyllithium at low temperature, followed by quenching with ammonia or an amine source.

- Amination: Alternatively, electrophilic amination reagents like ammonia or primary amines can be used to install the amino group selectively.

- The synthesis described in recent literature indicates that the amino group at the 5-position can be introduced after the acylation step, often via nucleophilic substitution or lithiation strategies, with high regioselectivity.

Summary of the Overall Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Purpose | Reference/Notes |

|---|---|---|---|---|

| 1 | Fischer indole synthesis | Phenylhydrazine + ketone, acid | Construct indole core | Standard heterocycle formation |

| 2 | Acylation | Cyclobutanecarbonyl chloride + pyridine, 0°C to RT | Introduce cyclobutanecarbonyl group | N-alkylation of indole nitrogen |

| 3 | Reduction & amination | LiAlH₄, lithiation + amine source | Install amino group at 5-position | Regioselective functionalization |

Additional Considerations and Optimization

- Catalysts and Solvent Choice: Use of catalysts like DMAP or pyridine can improve acylation efficiency.

- Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor the progress and confirm the structure of intermediates.

- Purification: Column chromatography or recrystallization ensures high purity of intermediates and final products.

- Scalability: Optimization of reaction conditions (temperature, solvent, reagent equivalents) is essential for industrial-scale synthesis.

Table 1: Summary of Preparation Methods for 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

| Step | Reaction Type | Reagents | Conditions | Yield | References |

|---|---|---|---|---|---|

| 1 | Fischer indole synthesis | Phenylhydrazine + ketone | Acidic, reflux | Variable | General heterocycle synthesis |

| 2 | N-Acylation | Cyclobutanecarbonyl chloride + pyridine | 0°C to RT | ~70-85% | Standard acylation protocols |

| 3 | Amination at 5-position | Lithiation + ammonia or primary amine | -78°C to RT | High regioselectivity | Recent synthetic reports |

Chemical Reactions Analysis

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The cyclobutanecarbonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound is differentiated from analogs by the cyclobutanecarbonyl substituent. Key structural analogs include:

| Compound Name | Substituent at 1-Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 1-Cyclohexanecarbonyl analog | Cyclohexanecarbonyl | C₁₅H₂₀N₂O | 244.34 | 1018559-32-4 |

| 1-Cyclopentanecarbonyl analog | Cyclopentanecarbonyl | C₁₄H₁₈N₂O | 230.31 | 1020963-71-6 |

| 1-(Cyclobutylmethyl) analog | Cyclobutylmethyl | C₁₃H₁₈N₂ | 202.30 | 1484851-77-5 |

| 1-(Cyclopropanesulfonyl) analog | Cyclopropanesulfonyl | C₁₁H₁₄N₂O₂S | 238.31 | 1340429-61-9 |

Key Observations :

Pharmacological and Physicochemical Properties

Physicochemical Data

Advantages of 1-Cyclobutanecarbonyl Substituent

Biological Activity

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is an indole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. With a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol, this compound has garnered attention for its biochemical properties and mechanisms of action.

Target Interaction

Indole derivatives, including this compound, are known to bind with high affinity to various receptors and enzymes, influencing multiple cellular processes. This compound's mechanism involves:

- Binding Interactions : It interacts with specific biomolecules, leading to enzyme inhibition or activation.

- Cellular Pathways Modulation : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

This compound plays a crucial role in various biochemical reactions:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.

- Cellular Effects : The compound influences cell function by altering signaling pathways and gene expression, impacting cellular behavior significantly.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through enzyme inhibition. |

| Antimicrobial | Exhibits properties that may combat microbial infections. |

| Anti-inflammatory | Potential to reduce inflammation by modulating inflammatory pathways. |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Studies : Research indicates that indole derivatives can serve as effective agents in inhibiting tumor growth. For instance, compounds similar to 1-Cyclobutanecarbonyl have demonstrated efficacy in preclinical models against various cancer types .

- Inflammation Models : In vivo studies have shown that indole derivatives can act as selective COX-2 inhibitors, providing insights into their anti-inflammatory mechanisms .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the indole structure can significantly affect biological activity. For example, variations in substituents on the indole ring influence pharmacokinetic properties and receptor interactions .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| 1-Benzoyl-2,3-dihydro-1H-indol-5-amine | Benzoyl | Anticancer properties |

| 1-Acetyl-2,3-dihydro-1H-indol-5-amine | Acetyl | Varied pharmacokinetics |

| 1-Propionyl-2,3-dihydro-1H-indol-5-amine | Propionyl | Influence on solubility and metabolic stability |

The cyclobutanecarbonyl group in the compound under study may confer distinct chemical reactivity and biological effects compared to these derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via cyclization or condensation reactions. For example, cyclobutane-containing analogs are often prepared through reductive amination of cyclobutanecarboxylic acid derivatives with indole-5-amine precursors under acidic conditions (e.g., acetic acid reflux) . Key parameters include stoichiometric control of the cyclobutanecarbonyl chloride and temperature modulation during reflux (typically 3–5 hours). Purification involves recrystallization from DMF/acetic acid mixtures or silica gel chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the cyclobutane ring and indole scaffold. For example, the cyclobutane protons appear as distinct multiplets in the δ 2.5–3.5 ppm range, while the indole NH signal is typically observed at δ 10–11 ppm. High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

- Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., cholinesterase or monoamine oxidase assays) due to structural similarities to bioactive indole derivatives. Use Ellman’s method for cholinesterase activity, monitoring absorbance at 412 nm, and assess IC₅₀ values via dose-response curves .

Advanced Research Questions

Q. How can synthetic challenges like low regioselectivity during cyclobutane ring formation be addressed?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict favorable transition states for cyclobutane ring closure. Experimentally, employing Lewis acid catalysts (e.g., BF₃·Et₂O) or microwave-assisted synthesis may enhance regioselectivity. Evidence from cyclopropane analogs suggests steric and electronic tuning of substituents improves outcomes .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Dynamic effects like hindered rotation of the cyclobutane moiety or tautomerism in the indole ring may cause anomalies. Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, NOESY) can distinguish between conformational isomers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies are effective for improving metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) at the indole C-6 position to block oxidative metabolism. Alternatively, replace the cyclobutane carbonyl with a bioisostere like a trifluoromethyl ketone. Use in vitro microsomal stability assays (e.g., liver microsomes) to iteratively optimize the structure .

Q. How can computational methods aid in predicting binding modes to target proteins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.